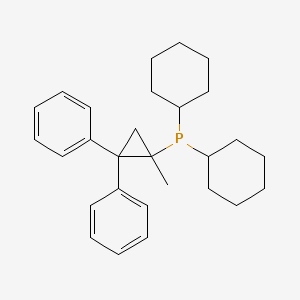
Cy-cBRIDP
概要
説明
Cy-cBRIDP is a chemical compound with the molecular formula C28H37P and a molecular weight of 404.57 g/mol . It is commonly used as a ligand in various catalytic processes, particularly in palladium-catalyzed coupling reactions. The compound is known for its unique structure, which includes a cyclopropyl ring substituted with methyl and diphenyl groups, and a phosphane group bonded to two cyclohexyl rings .
準備方法
The synthesis of Cy-cBRIDP typically involves the reaction of cyclohexylphosphine with 1-methyl-2,2-diphenylcyclopropyl bromide under inert conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
化学反応の分析
Cy-cBRIDP undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Reduction: The compound can be reduced under specific conditions to form phosphine derivatives.
科学的研究の応用
Cy-cBRIDP is extensively used in scientific research due to its versatility as a ligand in catalytic processes . Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through various coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a catalyst in the synthesis of medicinal compounds.
Industry: Utilized in the production of fine chemicals and materials.
作用機序
The mechanism by which Cy-cBRIDP exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various chemical transformations. The compound’s unique structure allows for efficient coordination and stabilization of the metal center, enhancing the catalytic activity.
類似化合物との比較
Cy-cBRIDP can be compared with other similar phosphane ligands, such as:
Triphenylphosphine: A widely used ligand in catalytic processes but lacks the steric bulk provided by the cyclohexyl groups.
Dicyclohexylphosphine: Similar in structure but without the cyclopropyl and diphenyl groups, leading to different reactivity and selectivity.
Di-tert-butylphosphine: Another bulky ligand but with different electronic properties due to the tert-butyl groups.
The uniqueness of this compound lies in its combination of steric bulk and electronic properties, making it highly effective in specific catalytic applications.
特性
IUPAC Name |
dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNAVZKVTWHWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699918 | |
| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023330-38-2 | |
| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















